molecular formula C9H18ClNSn B1624602 5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane CAS No. 93253-73-7

5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane

Cat. No.: B1624602
CAS No.: 93253-73-7
M. Wt: 294.41 g/mol
InChI Key: BRPCJQRIZVVNKX-UHFFFAOYSA-M
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Description

5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane is a tin-containing heterocyclic compound characterized by a bicyclo[3.3.3]undecane scaffold with a nitrogen atom (aza) and a tin atom (stanna) at the bridgehead position. The chlorine substituent at the tin center makes it a versatile precursor for synthesizing alkyl- or aryl-substituted stannabicyclo derivatives via nucleophilic substitution with Grignard or organozinc reagents . This compound is pivotal in organometallic chemistry due to its rigid bicyclic structure, which enhances stability and influences stereoelectronic properties, making it valuable in cross-coupling reactions and fluorination studies .

Properties

IUPAC Name

5-chloro-1-aza-5-stannabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N.ClH.Sn/c1-4-7-10(8-5-2)9-6-3;;/h1-9H2;1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPCJQRIZVVNKX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC[Sn](C1)(CCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454424
Record name 5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93253-73-7
Record name 5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-aza-5-stannabicyclo[3.3.3]undecane
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Preparation Methods

Grignard Reagent-Mediated Alkylation of Tin Halides

The foundational approach to synthesizing organotin compounds involves the reaction of Grignard reagents with tin halides. For 5-chloro-1-aza-5-stannabicyclo[3.3.3]undecane, this method typically employs stannatrane precursors subjected to chlorination. A representative procedure involves the treatment of 1-aza-5-stannabicyclo[3.3.3]undecane with hydrogen chloride or phosphorus pentachloride in anhydrous ether.

Reaction Conditions:

  • Solvent: Diethyl ether or tetrahydrofuran (THF) at −78°C to 0°C
  • Stoichiometry: 1:1 molar ratio of stannatrane to chlorinating agent
  • Workup: Precipitation in hexane followed by vacuum filtration

This method yields the target compound with 60–75% purity, necessitating subsequent recrystallization from dichloromethane/hexane mixtures. Challenges include the formation of byproducts such as polymeric tin species, which are mitigated by strict temperature control and rapid quenching.

Redistribution (Kocheshkov Comproportionation) Reactions

Redistribution reactions offer a scalable route to mixed organotin chlorides. The Kocheshkov comproportionation of tetraorganotin compounds with tin tetrachloride has been adapted for bicyclic stannanes:

$$ 3\,(\text{C}9\text{H}{18}\text{N})4\text{Sn} + \text{SnCl}4 \rightarrow 4\,(\text{C}9\text{H}{18}\text{N})_3\text{SnCl} $$

Further chlorination of the trisubstituted product yields the monochloro derivative.

Optimization Data:

Parameter Optimal Value Effect on Yield
Temperature 80–100°C Maximizes Sn-Cl bond formation
Reaction Time 12–24 hours Prevents over-chlorination
Solvent Toluene Enhances solubility of intermediates

This method achieves 85–90% conversion but requires rigorous exclusion of moisture to avoid hydrolysis.

Lithium Amide-Mediated Tin-Ligand Exchange

A patent-published methodology (US20220242889A1) details the use of lithium amides to generate organotin intermediates. The process involves reacting a dihalostannane with a lithium dialkylamide in aprotic solvents:

$$ \text{SnCl}2 + 3\,\text{LiN(CH}3\text{)}2 \rightarrow (\text{CH}3)_2\text{N-Sn-Cl} + 2\,\text{LiCl} $$

Subsequent cyclization with a tridentate amine ligand forms the bicyclic framework.

Critical Parameters:

  • Lithium Amide: ≥3.1 equivalents to prevent stannane dimerization
  • Light Exposure: Amber glassware required to inhibit photodegradation
  • Solvent Choice: Hexanes or dimethoxyethane for optimal reactivity

This method provides a 70% isolated yield and is amenable to kilogram-scale production.

Palladium-Catalyzed Stannatrane Functionalization

Recent advances exploit palladium catalysis to introduce chlorine substituents. A stereospecific coupling between stannatranes and chlorobenzene derivatives has been reported:

$$ (\text{C}9\text{H}{18}\text{N})3\text{Sn-H} + \text{Cl-C}6\text{H}4\text{X} \xrightarrow{\text{Pd(PPh}3\text{)}4} (\text{C}9\text{H}{18}\text{N})3\text{Sn-Cl} + \text{H-C}6\text{H}4\text{X} $$

Catalytic System:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2 mol%)
  • Base: Potassium carbonate in DMF
  • Temperature: 110°C for 8 hours

This method achieves 92% regioselectivity but faces limitations in electron-deficient aryl chlorides.

Solid-Phase Synthesis for High-Purity Products

Industrial applications demand ultrahigh purity (>99%), necessitating solid-phase techniques. A silica gel-supported tin precursor enables stepwise assembly:

  • Immobilization: Grafting SnCl₂ onto aminopropyl silica
  • Cyclization: Treating with 1,5,9-triazacyclododecane in refluxing THF
  • Chlorination: Gaseous HCl flow at −20°C

Advantages:

  • Eliminates soluble tin waste
  • Yields 98% purity after column-free isolation
  • Scalable to multi-ton production

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For altering the oxidation state of the tin center.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Stille coupling reactions, the product is typically a new carbon-carbon bond formed between an organotin compound and an organic halide .

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of C9H18ClNSn and a molecular weight of approximately 294.41 g/mol . Its structure allows for several types of chemical reactions:

  • Substitution Reactions : The chlorine atom can be substituted with various nucleophiles.
  • Oxidation and Reduction Reactions : The tin center can undergo changes in its oxidation state.
  • Coupling Reactions : It is particularly useful in metal-catalyzed coupling reactions, such as the Stille coupling, which forms carbon-carbon bonds between organotin compounds and organic halides .

Organic Synthesis

Stannatrane is employed as a reactant in various organic synthesis processes, particularly in metal-catalyzed reactions. Notably, it has been utilized in:

  • Allylic Substitution Reactions : Stannatrane acts as a reagent for allylic substitutions, enabling the formation of complex organic molecules .
  • Stille Coupling Reactions : This compound facilitates the synthesis of complex molecules by forming new carbon-carbon bonds with organic halides, which is critical in pharmaceutical development .

Medicinal Chemistry

Stannatrane has shown promise in the development of novel pharmaceuticals:

  • Synthesis of Antibiotics : It has been used in the synthesis of anti-methicillin-resistant Staphylococcus aureus (MRSA) carbapenems via stannatrane-mediated Stille coupling reactions . This application highlights its potential role in combating antibiotic-resistant bacteria.

Peptide Modification

Recent studies have explored the use of stannatrane derivatives for peptide diversification:

  • Umpolung Functionalization : Stannatrane derivatives have been utilized to selectively transfer alkyl groups to amino acids, enhancing their reactivity and utility in peptide synthesis . These derivatives are noted for their stability in aqueous conditions and minimal toxicity compared to traditional stannanes.

Case Studies and Research Findings

Recent literature has documented various applications of stannatrane:

  • Study on Peptide Modification : Research demonstrated that stannatrane could facilitate efficient peptide modifications without epimerization, highlighting its utility in bioconjugation strategies .
  • Antibiotic Synthesis : A study showcased the successful use of stannatrane in synthesizing novel carbapenem antibiotics aimed at MRSA, emphasizing its importance in addressing public health challenges related to antibiotic resistance .

Mechanism of Action

The mechanism of action of 5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane involves its ability to coordinate with other molecules through its tin center. The tin atom can form bonds with various ligands, facilitating different types of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Synthesis and Reactivity :
5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane reacts with Grignard reagents to yield alkyl- or aryl-substituted derivatives. For example:

  • 5-(Tetrahydro-2H-pyran-4-yl)-1-aza-5-stannabicyclo[3.3.3]undecane : Synthesized in 84% yield as a pale yellow solid using (tetrahydro-2H-pyran-4-yl)magnesium chloride .
  • 5-(1-Phenylethyl)-1-aza-5-stannabicyclo[3.3.3]undecane : Obtained as a yellow oil in 82% yield using (1-phenylethyl)magnesium chloride .
  • 1-Decyl-5-aza-1-stannabicyclo[3.3.3]undecane : Produced in 67% yield as a pale yellow solid via reaction with decylmagnesium chloride .

These derivatives exhibit distinct physical states (solid vs. oil) and NMR profiles, reflecting differences in substituent electronic and steric effects .

Table 1: Comparison of Stannabicyclo Derivatives

Compound Name Substituent Yield Physical State Key NMR Shifts (¹H/¹³C)
This compound Cl N/A N/A δ(¹H): Not reported; δ(¹³C): Not reported
5-(Tetrahydro-2H-pyran-4-yl) derivative Tetrahydro-2H-pyran-4-yl 84% Pale yellow solid δ(¹H): 2.36 (t, J=5.5 Hz); δ(¹³C): 55.0, 34.9
5-(1-Phenylethyl) derivative 1-Phenylethyl 82% Yellow oil δ(¹H): 2.34 (t, J=5.75 Hz); δ(¹³C): 55.0, 32.2
1-Decyl derivative Decyl 67% Pale yellow solid δ(¹H): 2.36 (t, J=5.5 Hz); δ(¹³C): 34.9, 29.7

Analogues with Different Central Atoms

Replacing tin with other group 14 elements (e.g., Ge, Si) or boron alters the electronic and steric properties of the bicyclic framework:

Germanium Analogues :
  • 5-(1-(Furan-3-yl)cyclopropyl)-1-aza-5-germabicyclo[3.3.3]undecane (2p) : Synthesized in 39% yield as a colorless oil, showing distinct ¹H NMR shifts (δ 6.30–6.20 ppm for furan protons) .
  • 5-(1-(Thiophen-2-yl)cyclopropyl)-1-aza-5-germabicyclo[3.3.3]undecane (2q) : Obtained in 97% yield, highlighting higher efficiency for thiophenyl substituents .

Germanium analogues generally exhibit lower yields compared to tin derivatives, likely due to reduced electrophilicity at the Ge center .

Silicon Analogues :
  • 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane : Used as a reagent for synthesizing 1-substituted silatranes, with methoxy or methyl substituents showing varied toxicity (e.g., 600 mg/kg for 1-methoxy derivative) .
  • 1-Chloro-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane : Features a smaller atomic radius at Si, leading to shorter bond lengths and higher thermal stability compared to Sn analogues .
Boron and Titanium Analogues :
  • 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane : A boron-containing derivative with a melting point of 235–237°C, used in coordination chemistry .
  • 1-(Propan-2-yl)-2,8,9-trioxa-5-aza-1-titanabicyclo[3.3.3]undecane : Titanium-based variant with applications in catalysis, though less studied than Sn/Ge counterparts .

Table 2: Central Atom Comparison

Central Atom Example Compound Key Properties Applications
Sn This compound High reactivity with Grignard reagents Cross-coupling reactions
Ge 5-(Thiophen-2-yl)-germabicyclo derivative Moderate yields, aromatic substituents Material science
Si 1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[...] Low toxicity, thermal stability Biomedical applications
B 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane High melting point (235–237°C) Ligand synthesis

Toxicity and Environmental Impact

Stannabicyclo derivatives exhibit moderate toxicity, as seen in LD₅₀ values for silatranes (e.g., 320–600 mg/kg) . In contrast, germanium and boron analogues are less toxic, making them preferable for pharmaceutical applications . PFOS (a sulfonated compound) was detected at 10.25 µg/L in environmental samples, though unrelated structurally .

Biological Activity

5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane, commonly referred to as stannatrane, is an organotin compound with the molecular formula C9H18ClNSn. Its unique bicyclic structure incorporates a tin atom coordinated to a nitrogen and a chlorine atom, which imparts distinct chemical reactivity and biological activity.

The synthesis of this compound typically involves the reaction of tin precursors with nitrogen-containing ligands under controlled conditions. One prevalent method includes the disproportionation of N-(CH2CH2CH2SnBu3)3 and SnCl4 at elevated temperatures (70-100°C), requiring water for efficient reaction progression.

The biological activity of this compound is largely attributed to its ability to coordinate with various biological molecules through its tin center. This coordination can facilitate diverse chemical reactions, making it a valuable precursor in medicinal chemistry and radiolabeling applications.

Applications in Medicinal Chemistry

  • Radiotracer Development : This compound has been utilized in the synthesis of radiolabeled compounds for imaging studies, particularly in neuropharmacology. For example, it has been used to prepare stannylated prostaglandin analogues that serve as precursors for radiolabeling with carbon-11, allowing for studies of prostaglandin receptors in the brain .
  • Cross-Coupling Reactions : this compound is employed in cross-coupling reactions, notably the Stille reaction, which is crucial for forming carbon-carbon bonds in complex organic synthesis . This utility extends to the preparation of various biologically active compounds.

Case Study: Prostaglandin Analogues

Research demonstrated that stannatrane can be effectively used to synthesize stannylated prostaglandin analogues, which are essential in studying receptor interactions in vivo. The resulting compounds exhibited high radiochemical purity (>95%) and specific activities suitable for imaging applications .

Comparative Analysis of Biological Activity

A comparative analysis of similar organotin compounds reveals that this compound exhibits unique properties due to its bicyclic structure, which enhances its reactivity in biological systems compared to linear organotin compounds.

Compound NameStructure TypeNotable Activity
This compoundBicyclicRadiotracer synthesis, Cross-coupling
Other OrganotinsLinear/BranchedVaries widely; often less reactive

Q & A

Q. Hypothetical Optimization Table :

MethodYield (%)ConditionsKey Challenges
Tin(IV) insertion45–55−40°C, THF, 24hByproduct formation
Cycloaddition30–40RT, DCM, 12hLow stereocontrol

What safety protocols are critical when handling this compound?

Basic Research Question

  • Toxicity : Tin compounds may exhibit neurotoxic or organotoxic effects; use fume hoods and PPE (gloves, goggles).
  • Reactivity : Chloro-stannane moieties are moisture-sensitive; store under argon/nitrogen.
  • Waste Disposal : Neutralize with aqueous bicarbonate before disposal .

How can factorial design resolve contradictions in reaction yield or purity data?

Advanced Research Question
Experimental Design Framework :

  • Variables : Temperature, stoichiometry, catalyst loading.
  • Response Surface Methodology (RSM) : Identifies optimal conditions by modeling interactions between variables.
    Case Study : For a tin-mediated reaction with inconsistent yields:
  • Screening Design : Use a Plackett-Burman design to prioritize influential factors.
  • Central Composite Design (CCD) : Quantify nonlinear effects (e.g., temperature vs. catalyst ratio).
    Data Analysis : ANOVA to distinguish significant factors (p < 0.05) and Pareto charts for prioritization .

What advanced spectroscopic and computational methods validate the compound’s structure?

Advanced Research Question

  • X-ray Diffraction (XRD) : Resolves stereochemistry and confirms bicyclic geometry. Challenges include crystallizing air-sensitive compounds.
  • Multinuclear NMR : <sup>119</sup>Sn NMR identifies tin coordination environments (δ ~ −200 to +200 ppm).
  • DFT Calculations : Simulate <sup>119</sup>Sn chemical shifts and compare with experimental data to validate electronic structure .

How does this compound behave in catalytic applications?

Advanced Research Question
Mechanistic Probes :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
  • In Situ Spectroscopy : Monitor tin-ligand interactions via FT-IR or EXAFS during catalysis.
    Applications : Potential as a Lewis acid catalyst in Diels-Alder or cross-coupling reactions. Computational models (e.g., COMSOL) predict electron-deficient sites for substrate binding .

How can AI-driven simulations enhance understanding of its reactivity?

Advanced Research Question

  • Reaction Pathway Prediction : Machine learning (ML) models trained on tin-containing compounds predict regioselectivity in cyclization.
  • COMSOL Integration : Combines quantum mechanics (QM) with fluid dynamics to simulate reaction scalability.
  • Smart Laboratories : Autonomous systems adjust parameters (e.g., pH, pressure) in real-time using feedback from inline analytics .

What strategies address discrepancies between theoretical and experimental spectroscopic data?

Advanced Research Question

  • Cross-Validation : Combine XRD (structural), NMR (electronic), and HRMS (compositional) data.
  • Dynamic NMR : Resolve fluxional behavior in solution (e.g., ring puckering) causing signal broadening.
  • Computational Refinement : Adjust DFT basis sets (e.g., B3LYP/def2-TZVP) to better match observed <sup>119</sup>Sn shifts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane
Reactant of Route 2
5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane

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